Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate
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Overview
Description
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H22O6. It is a diester derived from terephthalic acid and 2-ethoxyethanol. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of terephthalic acid with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove excess reactants and by-products, resulting in the desired diester.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of terephthalic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the ethoxyethyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Terephthalic acid and 2-ethoxyethanol.
Transesterification: New esters and 2-ethoxyethanol.
Oxidation: Terephthalic acid and other oxidation products.
Scientific Research Applications
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Studied for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Employed in the manufacture of coatings, adhesives, and sealants to enhance flexibility and durability.
Mechanism of Action
The mechanism by which Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and resistance to environmental stressors. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer matrix.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
Bis(2-methoxyethyl) benzene-1,4-dicarboxylate: Another diester of terephthalic acid, but with methoxyethyl groups instead of ethoxyethyl groups.
Uniqueness
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate is unique due to its specific ethoxyethyl groups, which provide a balance between flexibility and compatibility with various polymer systems. Its lower volatility compared to other plasticizers makes it suitable for applications requiring long-term stability and resistance to leaching.
Properties
CAS No. |
32651-36-8 |
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Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-5-7-14(8-6-13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
PTINJMSTTLBEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOCC |
Origin of Product |
United States |
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